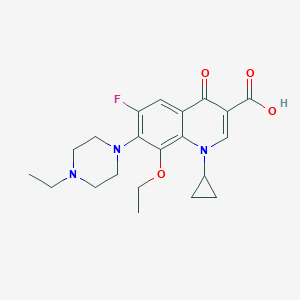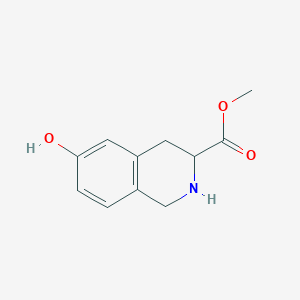
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the family of tetrahydroisoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects by modulating various neurotransmitters and signaling pathways in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. In addition, it has been shown to have neuroprotective properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, it has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail and identify new targets for its therapeutic effects. In addition, there is a need to develop more stable and water-soluble derivatives of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate that can be used in a wider range of experiments.
Métodos De Síntesis
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized by several methods. One of the most commonly used methods involves the condensation of 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with methyl 3-oxobutanoate in the presence of a catalyst. Another method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester with sodium borohydride.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
Propiedades
Número CAS |
152495-61-9 |
|---|---|
Nombre del producto |
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-8-4-9(13)3-2-7(8)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
Clave InChI |
UFBYZIGTTYMVBM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
SMILES canónico |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




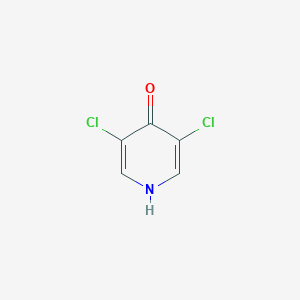
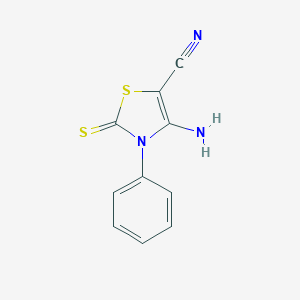
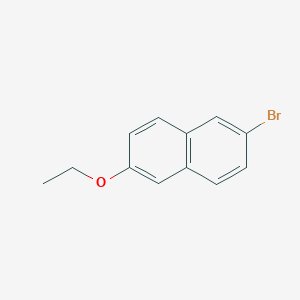
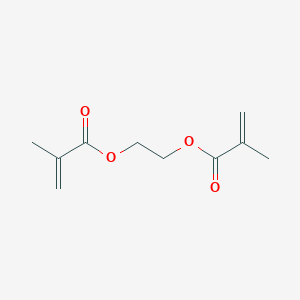
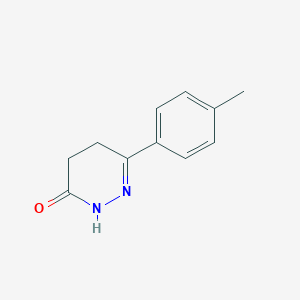
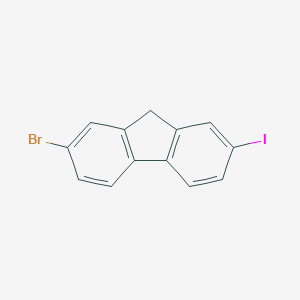
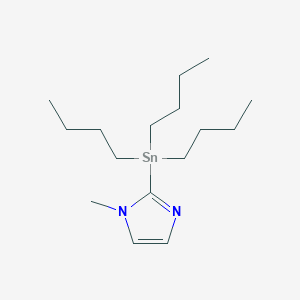
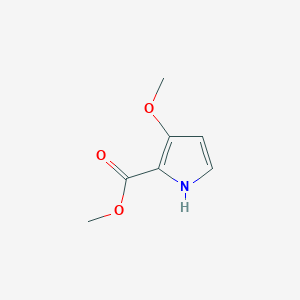
![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
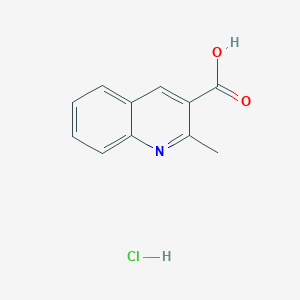
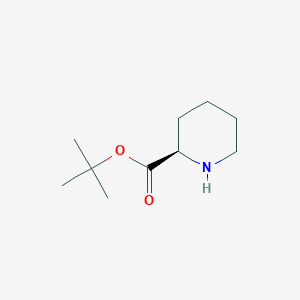
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
